molecular formula C14H12BrFN2O B7910354 1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 1206969-77-8

1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B7910354
CAS No.: 1206969-77-8
M. Wt: 323.16 g/mol
InChI Key: NINADCQRLPCALD-UHFFFAOYSA-N
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Description

1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted benzyl group attached to a pyrrolo[3,2-c]pyridinone core. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-bromo-4-fluorobenzyl precursor, which is then coupled with a pyrrolo[3,2-c]pyridinone derivative under specific reaction conditions. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of the research. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, modulating their activity to achieve therapeutic effects.

Comparison with Similar Compounds

1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be compared with other similar compounds, such as:

    2-bromo-4-fluorobenzyl derivatives: These compounds share the same benzyl group but differ in the core structure, leading to variations in their chemical properties and reactivity.

    Pyrrolo[3,2-c]pyridinone derivatives: These compounds have the same core structure but different substituents, affecting their biological activities and applications

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O/c15-12-7-10(16)2-1-9(12)8-18-6-4-11-13(18)3-5-17-14(11)19/h1-2,4,6-7H,3,5,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINADCQRLPCALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N(C=C2)CC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128937
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-77-8
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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